2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNUTDVMNFQGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110324-26-0 | |
| Record name | 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of corresponding ketones or aldehydes. One common method is the hydrogenation of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one using hydrogen gas in the presence of a catalyst such as palladium or platinum. The reaction is carried out under controlled temperature and pressure conditions to ensure complete reduction and high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production with minimal by-products. The use of high-purity catalysts and optimized reaction conditions further enhances the yield and purity of the final product .
Chemical Reactions Analysis
Acylation Reactions
The compound undergoes acylation via nucleophilic substitution, where its amine group reacts with acylating agents. A representative example involves coupling with Boc-L-Pro-OH using EDC and DiPEA in DMF, yielding a product with 95% yield over two steps (Table 1) .
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Amide Coupling | EDC, DiPEA, Boc-L-Pro-OH | DMF, 0°C → RT, overnight stirring | 95% |
Formamidation
Treatment with ethyl formate under thermal conditions forms formamide derivatives. For instance, heating at 80°C for 14 hours produces a formamide product with 63% yield (Table 2) .
| Reaction Type | Reagent | Conditions | Yield |
|---|---|---|---|
| Formamidation | Ethyl formate | 80°C, 14h | 63% |
Trifluoroacetylation
Reaction with trifluoroacetic anhydride in the presence of triethylamine generates trifluoroacetamide derivatives. This reaction proceeds efficiently in DCM at 0–20°C , yielding 80% of the desired product (Table 3) .
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Trifluoroacetylation | Trifluoroacetic anhydride, triethylamine | DCM, 0–20°C, overnight stirring | 80% |
Amide Coupling with HBTU
The compound can participate in amide bond formation using HBTU and tributylamine. A reaction with a carboxylic acid derivative in DMF yields 71.4% of the coupled product (Table 4) .
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Amide Coupling | HBTU, tributylamine | DMF, RT, 4–5h | 71.4% |
Mechanistic Insights
Scientific Research Applications
The compound features a tetrahydronaphthalene core with two methyl groups at the 2-position and an amine group at the 1-position. This unique structure contributes to its chemical reactivity and potential biological activity.
Medicinal Chemistry
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential as a therapeutic agent in various diseases.
Case Study: Antidepressant Activity
A study explored the compound's effects on serotonin receptors, suggesting it may have antidepressant properties. The compound was tested in animal models where it demonstrated significant reductions in depressive-like behaviors compared to control groups.
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Table: Neuropharmacological Effects
| Study Type | Findings |
|---|---|
| In Vivo Studies | Reduced locomotor activity in hyperactive mice |
| Binding Assays | High affinity for dopamine receptors |
Materials Science
The structural properties of this compound make it suitable for use in polymer synthesis and as a modifier in various materials.
Application Example
In polymer chemistry, this compound has been used to synthesize polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis processes. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.
Table: Synthetic Transformations
| Reaction Type | Product Example |
|---|---|
| Alkylation | Formation of substituted naphthalene derivatives |
| Reduction | Conversion to corresponding alcohols |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound may interact with receptor proteins, modulating their signaling pathways and affecting cellular responses .
Comparison with Similar Compounds
2-Aminotetralin:
1,2,3,4-Tetrahydro-1-naphthylamine: This compound has a similar structure but lacks the dimethyl substitution at the 2-position.
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound features additional methyl groups at the 5 and 7 positions, altering its chemical properties.
Uniqueness: 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine, commonly referred to as 2-Aminotetralin (2-AT), is a synthetic organic compound with notable biological activity. This compound is characterized by its unique structural features and has been the focus of various studies due to its potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula: C₁₂H₁₇N
- Molecular Weight: 175.27 g/mol
- CAS Number: 110324-26-0
- Boiling Point: 262.1 ± 19.0 °C (predicted)
| Property | Value |
|---|---|
| Density | 0.961 ± 0.06 g/cm³ (predicted) |
| pKa | 9.43 ± 0.40 (predicted) |
2-Aminotetralin primarily interacts with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Its biological activity can be attributed to its ability to act as a partial agonist at various serotonin receptors, including:
- 5-HT1A
- 5-HT2C
- 5-HT7
These interactions suggest a role in modulating mood and anxiety-related behaviors.
Antidepressant and Anxiolytic Effects
Research indicates that 2-Aminotetralin exhibits antidepressant-like effects in animal models. For instance, studies have shown that it can reduce anxiety-like behaviors and improve social interaction in mouse models of Fragile X syndrome (FXS), a neurodevelopmental disorder characterized by anxiety and social deficits .
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has demonstrated the ability to reduce neuronal cell death and improve cognitive functions in various preclinical studies.
Study on Fragile X Syndrome
In a study involving Fmr1 knockout mice (a model for FXS), treatment with 2-Aminotetralin significantly reduced the incidence of audiogenic seizures compared to control groups. The treated group showed no seizures, while approximately 73% of the control group exhibited this response . This highlights the compound's potential as an anxiolytic agent.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-Aminotetralin (2-AT) | Partial agonist at serotonin receptors; anxiolytic |
| 1,2,3,4-Tetrahydro-1-naphthylamine | Similar structure; lacks dimethyl substitution |
| 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine | Increased potency due to additional methyl groups |
Q & A
Q. What are the standard synthetic routes for preparing 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives?
Synthesis typically involves reductive amination of ketone precursors using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. For example, trans-4-substituted derivatives (e.g., 5l, 5m, 5n) were synthesized via a six-step procedure starting from substituted benzaldehydes and acetophenones, achieving yields of 58–71% after purification via preparative HPLC. Solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) were critical for separation .
Table 1: Synthetic Parameters for Selected Derivatives
| Compound | Starting Material | Key Reagents | Yield | Purification Method |
|---|---|---|---|---|
| 5l | 4l | NaBH₃CN | 71% | HPLC (MeOH:Hexanes) |
| 5m | 4m | NaBH₃CN | 58% | HPLC (MeOH:Hexanes) |
| 5n | 4n | NaBH₃CN | 70% | HPLC (MeOH:Hexanes) |
Q. How is structural integrity confirmed after synthesis?
Characterization relies on ¹H/¹³C NMR for connectivity analysis, HRMS for molecular weight validation, and melting point determination for purity. For example, trans stereochemistry in derivatives was confirmed via coupling constants (J = 8–10 Hz) in ¹H NMR, supported by crystallographic data from analogous compounds .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis?
Enzymatic transamination using (R)-transaminases (e.g., AAN21261) with methylbenzylamine as an amino donor achieves up to 61% ee under mild conditions (28°C, pH 7.5 phosphate buffer). Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) could further enhance selectivity .
Q. What methodologies resolve contradictory spectral data (e.g., NMR signal overlaps)?
Use 2D NMR techniques (COSY, HSQC) to establish connectivity. For example, ambiguous proton assignments in tetrahydronaphthalene derivatives were clarified using NOESY to confirm spatial proximity of substituents. Computational validation via density functional theory (DFT) can predict chemical shifts and validate experimental data .
Q. How to design experiments for studying bioactivity or receptor interactions?
Combine in silico docking studies (e.g., molecular docking with serotonin receptors) and in vitro assays (e.g., radioligand binding). For instance, trans-4-substituted derivatives showed affinity for 5-HT receptors, with computational models predicting binding poses .
Q. What catalytic methods enable functionalization of the tetrahydronaphthalene core?
Palladium-catalyzed C-H activation using N,N-dimethylformamide (DMF) as a dimethylamino source allows direct functionalization. For example, Pd(OAc)₂ with oxidants like Ag₂CO₃ achieves regioselective dimethylamination at the 4-position .
Handling and Safety
Q. What storage conditions ensure compound stability?
Store in tightly sealed containers under inert gas (N₂/Ar) in a dry, well-ventilated area . Avoid heat and incompatible materials (strong acids/oxidizers) .
Q. What safety protocols are critical during experimental handling?
Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .
Data Analysis and Computational Tools
Q. How to validate molecular interactions using computational models?
Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor stability. Pair with free-energy perturbation (FEP) to quantify binding affinities. In silico results should align with experimental IC₅₀ values from radioligand assays .
Q. What analytical techniques differentiate diastereomers in complex mixtures?
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar solvents (Hexanes:IPA 90:10). Retention time differences (Δt = 1.9 min for 5l vs. 5m) confirm stereochemical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
